molecular formula C13H16O2 B6614775 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid CAS No. 13052-96-5

3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

Cat. No.: B6614775
CAS No.: 13052-96-5
M. Wt: 204.26 g/mol
InChI Key: ZGEBZGPVWOXJBJ-UHFFFAOYSA-N
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Description

3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, resulting in a tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid typically involves the hydrogenation of naphthalene followed by a series of chemical reactions to introduce the propanoic acid group. One common method involves the catalytic hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene, which is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used for the hydrogenation step, while Lewis acids like aluminum chloride are employed for the Friedel-Crafts acylation .

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, which lacks the hydrogenation and propanoic acid group.

    1-Naphthalenepropanoic acid: Similar structure but without the tetrahydronaphthalene ring.

    2-(Fmoc-amino)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid: A derivative with an additional Fmoc-amino group.

Uniqueness

3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is unique due to its partially hydrogenated naphthalene ring and the presence of the propanoic acid group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h3,5-6H,1-2,4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEBZGPVWOXJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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